
1-(4-Bromophenyl)-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-1H-imidazol-2-amine (BPIMA) is a heterocyclic compound that has been the subject of scientific research for many years. BPIMA has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It has been used as a tool to study the effects of various drugs, to study the effects of various hormones, and to study the effects of various environmental factors. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Substituted Benzimidazoles : A study by Lygin and Meijere (2009) details the synthesis of 1-substituted benzimidazoles using o-Bromophenyl isocyanide and primary amines under CuI catalysis, yielding moderate to good results. This synthesis is significant for the formation of 1-(4-Bromophenyl)-1H-imidazol-2-amine derivatives (Lygin & Meijere, 2009).
Synthesis of Imidazolyl Derivatives : The work of Cozzi and Pillan (1988) describes the synthesis of imidazolyl derivatives from 3-bromo-4H-1-benzothiopyran-4-ones and imidazole, showcasing a method relevant to the synthesis of this compound (Cozzi & Pillan, 1988).
Fused Dihydrobenzo Derivatives Synthesis : Mohammed, Hafedh, and Mageed (2021) synthesized fused dihydrobenzo derivatives derived from 4-amino-2-(4-chloro or bromophenyl) -1,2-dihydropyrimido[1,2-a] benzimidazole. This highlights the diverse synthetic applications and derivative formations of this compound (Mohammed, Hafedh, & Mageed, 2021).
Pharmacological and Biological Applications
Antimicrobial Applications : Narwal et al. (2012) synthesized novel imidazoles with potent antimicrobial properties. This study shows the potential of this compound derivatives in antimicrobial applications (Narwal et al., 2012).
Phosphodiesterase Inhibition and Antimicrobial Activities : Bukhari et al. (2013) explored a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines for their phosphodiesterase inhibition and antimicrobial activities, indicating the therapeutic potential of this compound related compounds (Bukhari et al., 2013).
Anti-Cancer and Antioxidant Activities : Hussein and Al-lami (2022) synthesized and evaluated imidazo (2, 1-b) Thiazole derivatives, including 1-(4-bromo phenyl) imidazo (2, 1-b) thiazoles, for their antioxidant activity and anti-cancer potential against kidney cancer, showing the application of this compound in cancer research (Hussein & Al-lami, 2022).
Environmental Applications
- CO2 Capture : Bates et al. (2002) researched the use of 1-butyl imidazole with 3-bromopropylamine hydrobromide to create a room temperature ionic liquid that effectively captures CO2. This demonstrates the environmental application of this compound derivatives in sequestering greenhouse gases (Bates et al., 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities . These activities suggest that the compound may target enzymes or proteins essential to the life cycle of these parasites.
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 1-(4-Bromophenyl)-1H-imidazol-2-amine might interact with its targets in a similar manner, leading to inhibition or modulation of the target’s function.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it may interfere with the biochemical pathways essential for the survival and proliferation of leishmania and plasmodium species .
Result of Action
Related compounds have shown significant inhibition effects against leishmania aethiopica and plasmodium berghei , suggesting that this compound might have similar effects.
Propriétés
IUPAC Name |
1-(4-bromophenyl)imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-1-3-8(4-2-7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBRUGGTVTUPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



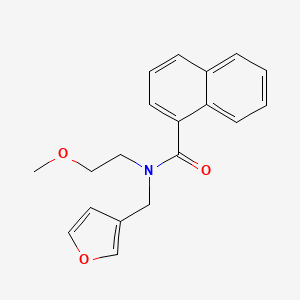
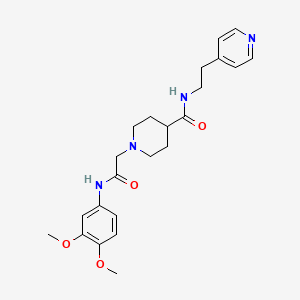
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine](/img/structure/B2811015.png)
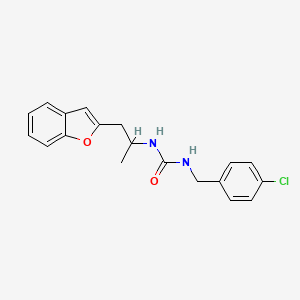
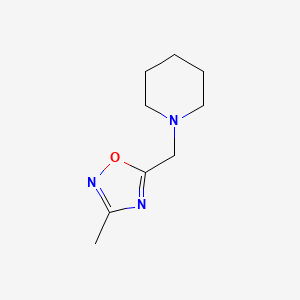
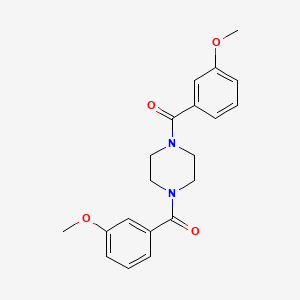
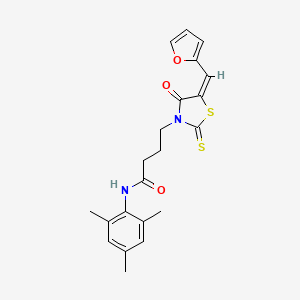
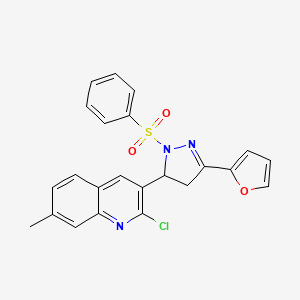
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2811023.png)
![N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2811024.png)

